tetrandrine

Description

Historical Context and Pharmacological Significance in Traditional Medicine

Ethnopharmacological Origins in Stephania tetrandra and Related Species

Stephania tetrandra, a perennial vine native to East Asia, has been cultivated for millennia in traditional Chinese medicine under the name han fang ji. The plant’s tuberous roots contain over 20 bioactive alkaloids, with tetrandrine (12–23 g/kg) and fangchinoline (0.3–3 mg/kg) constituting the primary therapeutic components. Morphologically, the plant features peltate leaves with spiral phyllotaxy and a woody caudex enabling vertical growth up to 4 meters. Traditional applications, documented in pharmacopeias such as the Compendium of Materia Medica, emphasized its use in treating rheumatic arthralgia, edema, and inflammatory skin conditions through decoctions or powdered root preparations.

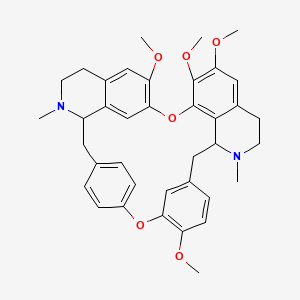

The Menispermaceae family, to which S. tetrandra belongs, is characterized by curare-like alkaloids that selectively inhibit T-cell-mediated immunity. This property underpinned this compound’s historical use in autoimmune conditions, though its mechanism remained obscure until the 20th century. Early 20th-century phytochemical studies by Kando and Yano (1932) identified this compound’s dimeric bis-benzylisoquinoline structure, revealing its unique biosynthetic origin from radical-coupled S-N-methylcoclaurine monomers.

Table 1: Key Alkaloids in Stephania tetrandra Root

Evolution from Traditional Antihypertensive Agent to Modern Oncology Research

This compound’s journey from a folk remedy to a subject of rigorous scientific inquiry began with the discovery of its calcium antagonistic properties in the 1980s. By non-selectively blocking L-type voltage-gated calcium channels, it demonstrated vasodilatory effects comparable to verapamil, reducing systolic blood pressure by 15–20% in hypertensive rat models. This mechanistic insight catalyzed its approval by China’s State Drug Administration in 1993 as a first-line treatment for silicosis, leveraging its dual anti-inflammatory and anti-fibrotic actions to inhibit collagen deposition in lung tissue.

The 21st century witnessed a paradigm shift as oncology researchers identified this compound’s ability to circumvent multidrug resistance (MDR) in cancer cells. In laryngeal carcinoma Hep-2/v cells, 2.52 µg/mL this compound reversed vincristine resistance by downregulating MDR1 (P-glycoprotein) expression 2.22-fold, while simultaneously modulating RGS10 and HTRA1 signaling pathways. These findings were corroborated in in vivo models, where this compound induced mitochondrial-mediated apoptosis in gastric cancer xenografts via Bax/Bak upregulation and Bcl-2 suppression.

Properties

IUPAC Name |

9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTKBKWTSCPRNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871733 | |

| Record name | O-Methylpanurensine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isotetrandrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55702-01-7, 477-57-6 | |

| Record name | O-Methylpanurensine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isotetrandrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

182 - 183 °C | |

| Record name | Isotetrandrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isosinomenine A involves several steps, starting from the extraction of sinomenine from Sinomenium acutum. The synthetic routes typically include modifications at various functional groups such as the aromatic ring, benzylic position, enone, and trialkylamine . Common methods involve palladium-catalyzed carbonylation-cross coupling reactions and cyclocondensation reactions .

Industrial Production Methods

Industrial production of isosinomenine A is less common, but it generally follows the extraction and purification processes used for other alkaloids. The extraction involves solvent extraction, followed by chromatographic techniques to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

tetrandrine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.

Substitution: Often involves halogenation reactions using reagents like bromine or chlorine.

Major Products

The major products formed from these reactions include various derivatives of isosinomenine A, which are often studied for their enhanced pharmacological properties .

Scientific Research Applications

Anticancer Applications

Tetrandrine has been extensively studied for its anticancer properties across various types of malignancies. Research indicates that it exhibits significant anti-tumor effects through multiple mechanisms:

- Induction of Apoptosis : this compound has been shown to promote apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway. It increases the expression of pro-apoptotic proteins such as Bax, Bak, and Bad while decreasing anti-apoptotic proteins like Bcl-2 and Bcl-xl .

- Inhibition of Cell Proliferation : Studies have demonstrated that this compound can inhibit cell viability in a dose-dependent manner, effectively reducing tumor growth in various cancer cell lines, including gastric, lung, and colorectal cancers .

- Reversal of Multidrug Resistance : this compound has been reported to enhance the sensitivity of cancer cells to chemotherapeutic agents by reversing multidrug resistance mechanisms . This is particularly relevant in treating non-small cell lung cancer (NSCLC), where this compound's interaction with specific oncogenes has been explored .

- Combination Therapy : The compound has shown synergistic effects when combined with other chemotherapeutics, enhancing overall efficacy against tumors .

Table 1: Summary of this compound's Anticancer Effects

Anti-inflammatory Applications

Beyond its anticancer properties, this compound is recognized for its anti-inflammatory effects. It has been utilized in treating conditions such as rheumatoid arthritis and silicosis:

- Mechanism of Action : this compound exerts its anti-inflammatory effects by modulating inflammatory cytokines such as TNF-α and IL-6. It has been compared favorably to established treatments like methotrexate in animal models .

- Clinical Use : The compound is indicated for various inflammatory conditions, showcasing its potential as a therapeutic agent in managing chronic inflammatory diseases .

Cardiovascular Applications

This compound also shows promise in cardiovascular health:

- Atherosclerosis : Recent studies indicate that this compound can ameliorate atherosclerosis by reducing serum lipid levels and modulating inflammatory pathways related to cardiovascular disease . It has demonstrated effects comparable to statins in improving lipid profiles and reducing oxidative stress.

Table 2: Summary of this compound's Cardiovascular Effects

| Condition | Mechanism of Action | References |

|---|---|---|

| Atherosclerosis | Reduces inflammatory cytokines; modulates lipid profiles | |

| Hypertension | Antihypertensive effects observed |

Other Therapeutic Uses

This compound is also investigated for various other applications:

- Renal Protection : Research suggests that this compound may protect against renal ischemia-reperfusion injury by regulating podocyte function and improving renal parameters .

- Antifibrotic Activity : It has shown potential as an antifibrogenetic agent, which may be beneficial in treating fibrotic diseases .

Mechanism of Action

tetrandrine exerts its effects through multiple molecular targets and pathways. It primarily acts on the PI3K/Akt/mTOR, NF-κB, MAPK, and JAK/STAT signaling pathways . These pathways are involved in regulating inflammation, cell proliferation, and apoptosis, making isosinomenine A a potent compound for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fangchinoline

Structural Features: A structural analog of tetrandrine, fangchinoline shares the bisbenzylisoquinoline backbone but lacks a methoxy group at position 7 (Figure 1) . Pharmacological Activities:

- Exhibits moderate anticancer activity but lower permeability than this compound (PAMPA assay) .

- Modulates SARS-CoV-2 infection via distinct gene pathways compared to this compound, with weaker NF-κB inhibition .

- Synergizes with this compound in reversing multidrug resistance, though less potent . Toxicity: Limited data, but preliminary studies suggest lower hepatotoxicity than this compound .

14-O-(5-Chlorothiophene-2-Sulfonyl)-Tetrandrine

Structural Features : A C14 sulfonate derivative of this compound with a chlorothiophene substituent .

Pharmacological Activities :

- Superior antiproliferative activity against HCC cells (IC₅₀: 2–4 μM vs. 10–20 μM for this compound) .

- Inhibits HCC migration and invasion by suppressing MMP-9 and VEGF .

RMS Derivatives (RMS1–10)

Structural Features : this compound analogs with modified 12-methoxy groups (e.g., trifluoromethoxy, chlorine, or thienylmethyl substituents) .

Pharmacological Activities :

- RMS3 (trifluoromethoxy) and RMS7 (chlorine) show enhanced metabolic stability but variable cytotoxicity .

- RMS2, RMS4, and RMS8 exhibit 2–3× higher toxicity to healthy cells than this compound, likely due to altered CYP3A4 interactions . Toxicity: Structural modifications increase cytotoxicity in non-cancerous cells, limiting therapeutic windows .

Other Alkaloids from S. tetrandra

- Dauriporphine and Liriodenine : Demonstrates potent cytotoxicity (IC₅₀: 5.38 μM for liriodenine in H1299 lung cancer) but lack mechanistic studies compared to this compound .

Comparative Data Table

Key Research Findings

Synergistic Therapy : this compound combined with protein kinase inhibitor H89 enhances apoptosis in c-Myc-amplified cancers .

Selective Toxicity: this compound targets breast cancer TICs at 10-fold lower doses than proliferation inhibition, sparing normal cells .

Structural Optimization : C14 sulfonation improves anticancer efficacy, while 12-methoxy alterations increase toxicity .

Mechanistic Divergence: Fangchinoline and this compound modulate SARS-CoV-2 infection via distinct pathways, highlighting structure-activity nuances .

Biological Activity

Tetrandrine is a bis-benzylisoquinoline alkaloid derived from the plant Stephania tetrandra, widely recognized in traditional Chinese medicine for its diverse pharmacological properties. This article provides a comprehensive overview of the biological activities of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound exhibits multiple biological activities, particularly in cancer therapy and inflammatory conditions. Its mechanisms include:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines through mitochondrial pathways. It increases pro-apoptotic proteins (Bax, Bak) and decreases anti-apoptotic proteins (Bcl-2, Bcl-xl), leading to caspase activation and cytochrome c release from mitochondria .

- Cell Cycle Arrest : Research indicates that this compound can arrest the cell cycle at different phases depending on the cancer type. For instance, it induces G1 phase arrest in colon cancer cells and G2/M phase arrest in hepatoma cells .

- Inhibition of Angiogenesis and Metastasis : this compound reduces angiogenesis by inhibiting endothelial cell proliferation and migration. It also shows potential in reversing multidrug resistance in cancer cells, enhancing their sensitivity to chemotherapy .

- Anti-inflammatory Effects : As a calcium channel blocker, this compound inhibits TNF-α production, which is crucial in inflammatory responses. This property makes it beneficial in treating conditions like silicosis and rheumatoid arthritis .

Therapeutic Applications

This compound's therapeutic applications span various diseases, particularly cancers and respiratory conditions:

-

Cancer Treatment :

- This compound has demonstrated efficacy against several types of cancer, including gastric, colon, prostate, and breast cancers. In vitro studies show that it inhibits cell proliferation and induces apoptosis through various signaling pathways .

- A study on hepatocellular carcinoma (HCC) indicated that this compound could enhance the effects of chemotherapy by inducing apoptosis and inhibiting cell growth .

- Silicosis Management :

- Rheumatoid Arthritis :

Case Study 1: Silicosis

A retrospective analysis involving 89 patients with silicosis showed that 56.5%–65.4% exhibited improvements after this compound treatment. Notably, one patient demonstrated stable HRCT findings after 31 months of treatment, contrasting with deterioration observed in a control patient .

Case Study 2: Colon Cancer

In a study involving 46 colon cancer patients undergoing neoadjuvant chemotherapy with this compound, significant reductions in inflammatory markers were noted alongside improved clinical outcomes compared to those not receiving this compound .

Summary of Research Findings

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Induction of Apoptosis | Significant decrease in cell viability | Upregulation of pro-apoptotic factors |

| Cell Cycle Arrest | G1/S or G2/M phase arrest | Inhibition of cyclin-dependent kinases |

| Inhibition of Angiogenesis | Reduced endothelial proliferation | Downregulation of angiogenic factors |

| Anti-inflammatory Effects | Decreased TNF-α levels | Calcium channel blockade |

Q & A

Q. How can researchers validate computational predictions of this compound’s binding affinity to P-gp in wet-lab experiments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.